![molecular formula C9H12N2O2 B12563292 3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid CAS No. 228272-10-4](/img/structure/B12563292.png)
3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid typically involves the reaction of 3-pyridinepropionic acid with aminomethyl groups under controlled conditions. One common method involves the use of 3-pyridinepropionic acid as a starting material, which is then reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the synthesis of various organic compounds and materials, including polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Pyridyl)propionic acid: A similar compound with a pyridine ring and a propionic acid group but without the aminomethyl group.
4-Pyridinepropionic acid: Another related compound with the pyridine ring substituted at the 4-position.
Uniqueness
3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid is unique due to the presence of the aminomethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
228272-10-4 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-[3-(aminomethyl)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-5-8-6-11-4-3-7(8)1-2-9(12)13/h3-4,6H,1-2,5,10H2,(H,12,13) |
Clé InChI |
CLIMCPUPQFNNND-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CCC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
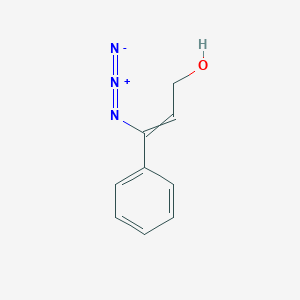
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)
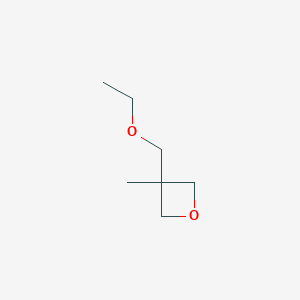
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)
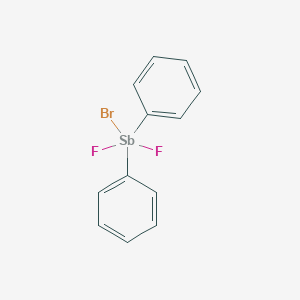
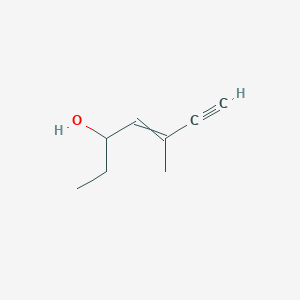

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)

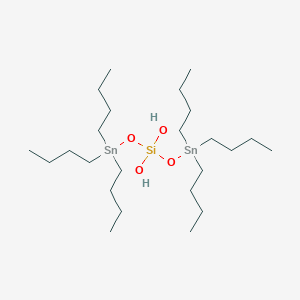
![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
